molecular formula C15H8BrClO2 B3056983 6-Bromo-4'-chloroflavone CAS No. 75767-99-6

6-Bromo-4'-chloroflavone

Cat. No.: B3056983
CAS No.: 75767-99-6
M. Wt: 335.58 g/mol
InChI Key: UWEJUZJFROHCGO-UHFFFAOYSA-N
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Description

6-Bromo-4’-chloroflavone is a halogenated flavonoid with the molecular formula C15H8BrClO2 and a molecular weight of 335.58 g/mol . This compound is characterized by the presence of bromine and chlorine atoms attached to the flavone backbone, which is a common structure in many naturally occurring flavonoids.

Biochemical Analysis

Biochemical Properties

6-Bromo-4’-chloroflavone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. 6-Bromo-4’-chloroflavone has been shown to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolic pathways of other compounds. Additionally, it interacts with proteins involved in oxidative stress response, such as superoxide dismutase and catalase, enhancing their activity and providing protective effects against oxidative damage .

Cellular Effects

6-Bromo-4’-chloroflavone exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 6-Bromo-4’-chloroflavone induces apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. It also modulates the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase. Furthermore, 6-Bromo-4’-chloroflavone affects cellular metabolism by inhibiting glycolysis and promoting oxidative phosphorylation, thereby altering the energy production pathways in cells .

Molecular Mechanism

The molecular mechanism of action of 6-Bromo-4’-chloroflavone involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function. One of the primary mechanisms is the inhibition of enzyme activity, particularly cytochrome P450 enzymes, which affects the metabolism of various compounds. Additionally, 6-Bromo-4’-chloroflavone interacts with transcription factors, modulating gene expression and leading to changes in cellular processes. It also exhibits antioxidant properties by scavenging reactive oxygen species and enhancing the activity of antioxidant enzymes .

Dosage Effects in Animal Models

The effects of 6-Bromo-4’-chloroflavone have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects. At lower doses, 6-Bromo-4’-chloroflavone has been observed to exert beneficial effects, such as antioxidant and anti-inflammatory properties. At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential toxicity .

Metabolic Pathways

6-Bromo-4’-chloroflavone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a significant role in the oxidation of 6-Bromo-4’-chloroflavone, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate. These metabolic reactions influence the compound’s bioavailability, distribution, and elimination from the body .

Transport and Distribution

The transport and distribution of 6-Bromo-4’-chloroflavone within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, such as albumin and glutathione S-transferase, which facilitate its distribution to different cellular compartments. The localization and accumulation of 6-Bromo-4’-chloroflavone within specific tissues and organs depend on factors such as tissue perfusion, binding affinity, and metabolic activity .

Subcellular Localization

The subcellular localization of 6-Bromo-4’-chloroflavone plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, 6-Bromo-4’-chloroflavone can accumulate in the mitochondria, where it interacts with mitochondrial proteins and affects mitochondrial function. Similarly, its presence in the nucleus allows it to modulate gene expression by interacting with transcription factors and chromatin .

Preparation Methods

The synthesis of 6-Bromo-4’-chloroflavone typically involves the halogenation of flavone derivatives. One common method is the bromination and chlorination of flavone using bromine and chlorine reagents under controlled conditions. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and catalysts such as iron or aluminum chloride to facilitate the halogenation process . Industrial production methods may involve multi-step synthesis routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6-Bromo-4’-chloroflavone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

6-Bromo-4’-chloroflavone can be compared with other halogenated flavonoids such as:

  • 2’-Bromo-6-chloroflavone
  • 6-Bromo-2’-chloroflavone
  • 8-Bromo-6-chloroflavone

These compounds share similar structural features but differ in the position of halogen atoms, which can influence their chemical reactivity and biological activity. For instance, 8-Bromo-6-chloroflavone has shown promising results as a bactericidal agent, highlighting the importance of halogen position in determining the compound’s properties .

Properties

IUPAC Name

6-bromo-2-(4-chlorophenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrClO2/c16-10-3-6-14-12(7-10)13(18)8-15(19-14)9-1-4-11(17)5-2-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEJUZJFROHCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351006
Record name 6-BROMO-4'-CHLOROFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75767-99-6
Record name 6-BROMO-4'-CHLOROFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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